molecular formula C17H15ClN2OS B10979151 2-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B10979151
M. Wt: 330.8 g/mol
InChI Key: JSTUEEDSHHJVKU-UHFFFAOYSA-N
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Description

    2-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: is a chemical compound with a complex structure. It belongs to the class of benzothiophene derivatives.

  • The compound’s systematic name provides information about its substituents: it has a chlorophenyl group at position 2, a cyano group at position N, and an acetamide moiety.
  • Benzothiophenes are heterocyclic compounds containing a thiophene ring fused to a benzene ring. They exhibit diverse biological activities and are of interest in medicinal chemistry.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored through research, and new findings may emerge

    Properties

    Molecular Formula

    C17H15ClN2OS

    Molecular Weight

    330.8 g/mol

    IUPAC Name

    2-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

    InChI

    InChI=1S/C17H15ClN2OS/c18-12-7-5-11(6-8-12)9-16(21)20-17-14(10-19)13-3-1-2-4-15(13)22-17/h5-8H,1-4,9H2,(H,20,21)

    InChI Key

    JSTUEEDSHHJVKU-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C#N

    Origin of Product

    United States

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